molecular formula C15H13N3O2 B2522858 2-(4-methoxyanilino)-1H-quinazolin-4-one CAS No. 1913-19-5

2-(4-methoxyanilino)-1H-quinazolin-4-one

Cat. No.: B2522858
CAS No.: 1913-19-5
M. Wt: 267.288
InChI Key: RUQRTWVOLCHSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyanilino)-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties .

Preparation Methods

The synthesis of 2-(4-methoxyanilino)-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aniline derivatives under specific conditions. One common method includes refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then reacted with 4-methoxyaniline to yield the desired quinazolinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Methoxyanilino)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinazolinones.

Mechanism of Action

The mechanism of action of 2-(4-methoxyanilino)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-Methoxyanilino)-1H-quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct biological activities. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological profiles and therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyanilino)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-11-8-6-10(7-9-11)16-15-17-13-5-3-2-4-12(13)14(19)18-15/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQRTWVOLCHSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325798
Record name 2-(4-methoxyanilino)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1913-19-5
Record name 2-(4-methoxyanilino)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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